molecular formula C7H12O B14526963 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol CAS No. 62358-05-8

2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol

Cat. No.: B14526963
CAS No.: 62358-05-8
M. Wt: 112.17 g/mol
InChI Key: DNITZIKVBPIDEY-ZETCQYMHSA-N
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Description

2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol is an organic compound with the molecular formula C7H12O It is a primary alcohol with a cyclopentene ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol typically involves the reaction of cyclopentene with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclopent-2-en-1-yl ethanal or cyclopent-2-en-1-yl ethanoic acid.

    Reduction: Cyclopentane derivatives.

    Substitution: Cyclopent-2-en-1-yl ethyl halides or amines.

Scientific Research Applications

2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclopentene ring can participate in hydrophobic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopent-2-en-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(Cyclopent-2-en-1-yl)ethan-1-ol: A closely related compound with slight variations in the cyclopentene ring structure.

Uniqueness

2-[(1S)-Cyclopent-2-en-1-yl]ethan-1-ol is unique due to its specific stereochemistry and the presence of both a cyclopentene ring and a primary alcohol group. This combination of features makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

62358-05-8

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-[(1S)-cyclopent-2-en-1-yl]ethanol

InChI

InChI=1S/C7H12O/c8-6-5-7-3-1-2-4-7/h1,3,7-8H,2,4-6H2/t7-/m0/s1

InChI Key

DNITZIKVBPIDEY-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H](C=C1)CCO

Canonical SMILES

C1CC(C=C1)CCO

Origin of Product

United States

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